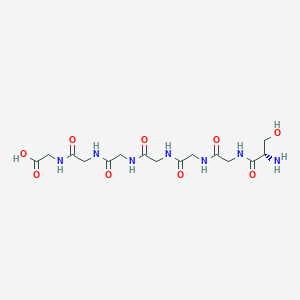![molecular formula C26H22F2 B14199949 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene CAS No. 919789-02-9](/img/structure/B14199949.png)
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of fluorophenyl groups and a trimethyl-indene core, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions to form the indene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the trimethyl-indene core can interact with hydrophobic pockets in enzymes, influencing their catalytic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole: Shares the fluorophenyl group but differs in the core structure, leading to different reactivity and applications.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Similar in having bis(4-fluorophenyl) groups but differs in the presence of a hydroxyl group, affecting its chemical behavior.
Uniqueness
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is unique due to its combination of fluorophenyl groups and a trimethyl-indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
919789-02-9 |
|---|---|
Molekularformel |
C26H22F2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[2,2-bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene |
InChI |
InChI=1S/C26H22F2/c1-16-4-13-23-17(2)24(18(3)25(23)14-16)15-26(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h4-15,18H,1-3H3 |
InChI-Schlüssel |
UNIGRMOBAUGOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





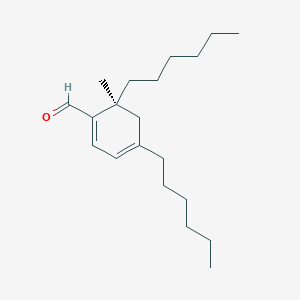
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

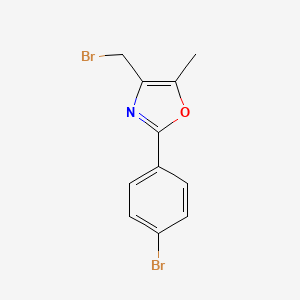
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
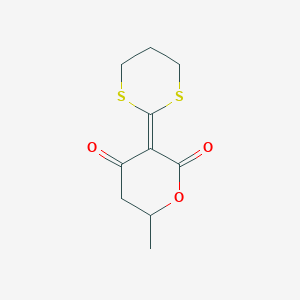
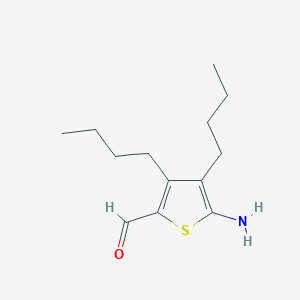
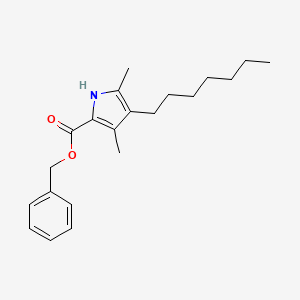
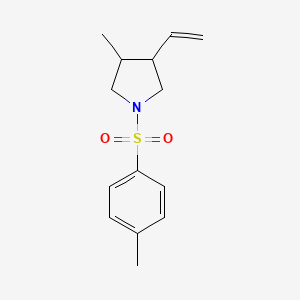
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
